molecular formula C9H11ClN2O B1523005 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride CAS No. 639792-18-0

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

Cat. No.: B1523005
CAS No.: 639792-18-0
M. Wt: 198.65 g/mol
InChI Key: YNZQFBSMMIZNIN-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is a compound with the CAS Number 639792-18-0 . It is a hydrochloride salt of the compound 2-Amino-2-(2-methoxyphenyl)acetonitrile . It is often used as an intermediate in the production of medicines such as anti-inflammatory drugs and antihistamines .


Molecular Structure Analysis

The molecular weight of this compound is 198.65 . Its IUPAC name is amino (2-methoxyphenyl)acetonitrile hydrochloride . The InChI code is 1S/C9H10N2O.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5,8H,11H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at room temperature .

Scientific Research Applications

Sonication Effects in Non-Radical Reactions

Research by Tuulmets et al. (2014) on the sonication effects in non-radical reactions explores the kinetics of hydrolysis under ultrasonic irradiation, which could be relevant to understanding how 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride behaves under similar conditions (Tuulmets et al., 2014).

Corrosion Inhibition

Verma et al. (2015) discuss the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors, a study that highlights the potential application of similar nitrile compounds in protecting metals against corrosion (Verma et al., 2015).

Kinetic Sonication Effects in Aqueous Solutions

Piiskop et al. (2013) provide insights into kinetic sonication effects in aqueous acetonitrile solutions, which could offer a basis for understanding the reaction kinetics of this compound in similar solvent systems (Piiskop et al., 2013).

Nucleophilic Aromatic Substitution

A study by Huber et al. (2019) on the preparation of indolenines via nucleophilic aromatic substitution provides a method that could potentially apply to the synthesis or functionalization of this compound and related compounds (Huber et al., 2019).

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is not specified in the search results. As it is used as an intermediate in the production of certain medicines , its mechanism of action would likely depend on the specific drug it is used to produce.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride are not specified in the search results. Given its use as an intermediate in the production of medicines , future research could potentially explore new therapeutic applications for compounds synthesized using this molecule.

Properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZQFBSMMIZNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679080
Record name Amino(2-methoxyphenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639792-18-0
Record name Amino(2-methoxyphenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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